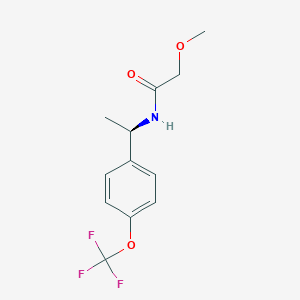

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

Description

IUPAC Nomenclature and Stereochemical Assignments

The systematic nomenclature of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereogenic centers. The compound bears the Chemical Abstracts Service registry number 1391496-87-9 and possesses the molecular formula C₁₂H₁₄F₃NO₃ with a molecular weight of 277.24 grams per mole. The complete IUPAC designation systematically describes each structural component: the methoxyacetyl moiety linked through an amide bond to a chiral phenylethylamine fragment bearing a para-trifluoromethoxy substituent.

The stereochemical assignment utilizes the Cahn-Ingold-Prelog priority rules to determine absolute configuration at the chiral center. The R configuration at the ethylamine carbon atom indicates that when viewed along the carbon-hydrogen bond with the hydrogen atom pointing away from the observer, the three remaining substituents decrease in priority in a clockwise direction. Priority assignment follows atomic number hierarchy: the nitrogen atom of the amide linkage receives highest priority, followed by the para-trifluoromethoxyphenyl group, then the methyl substituent attached to the chiral carbon. This stereochemical specification is critical for biological activity assessment and synthetic planning, as enantiomers often exhibit dramatically different pharmacological profiles.

The InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)/t8-/m1/s1. The corresponding InChIKey MKLCDCZNPIIAEI-MRVPVSSYSA-N serves as a condensed hash for database searching and computational applications. The SMILES notation CC@HNC(=O)COC captures the molecular connectivity while preserving stereochemical information through the @H specification.

Molecular Geometry and Conformational Analysis

The molecular geometry of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide reflects the complex interplay between steric interactions, electronic effects, and conformational preferences of its constituent functional groups. The trifluoromethoxy substituent significantly influences the overall molecular conformation through its unique electronic and steric properties. Unlike conventional methoxy groups that typically adopt coplanar arrangements with aromatic rings, trifluoromethoxy moieties prefer conformations where the oxygen-carbon-fluorine bond lies perpendicular to the aromatic plane. This preference arises from the substantial electronegativity difference between fluorine and carbon atoms, creating dipole-dipole interactions that stabilize specific rotational conformers.

The acetamide linkage introduces additional conformational complexity through restricted rotation about the carbon-nitrogen bond due to partial double-bond character resulting from resonance delocalization. Detailed conformational analysis of related acetamide derivatives has revealed that rotation barriers around amide bonds typically range from 15-20 kilocalories per mole, depending on substituent patterns and environmental factors. The chiral center at the benzylic position creates diastereomeric relationships between different conformational states, potentially leading to observable differences in nuclear magnetic resonance spectra at low temperatures where conformational exchange rates become comparable to chemical shift timescales.

Computational studies using molecular mechanics force fields and semi-empirical quantum mechanical methods have proven valuable for predicting preferred conformations of trifluoromethyl-containing aromatic compounds. The MM2 force field calculations, when properly parameterized for fluorine-containing systems, provide reasonable estimates of relative conformational energies. However, these calculations must account for the unique electronic effects of the trifluoromethoxy group, including its ability to participate in both inductive electron withdrawal and potential π-interactions with the aromatic system. The geometric parameters derived from such calculations include bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure.

Comparative Structural Analysis with Trifluoromethoxy-Containing Analogues

Comparative structural analysis reveals significant differences between (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide and related compounds containing trifluoromethyl or conventional methoxy substituents. The para-trifluoromethoxy substitution pattern creates distinct electronic and steric environments compared to analogous compounds such as N-[4-(trifluoromethyl)phenyl]acetamide, which possesses a molecular weight of 203.16 grams per mole and the molecular formula C₉H₈F₃NO. The substitution of the trifluoromethyl group with trifluoromethoxy introduces an additional oxygen atom that serves as both an electron-withdrawing group through inductive effects and a potential hydrogen bond acceptor, fundamentally altering the compound's physicochemical properties.

Structural comparison with N-[4-(trifluoromethoxy)phenyl]acetamide (molecular formula C₉H₈F₃NO₂, molecular weight 219.16 grams per mole) highlights the impact of the additional methoxy group and chiral center present in the target compound. The simpler analogue lacks the stereochemical complexity and additional methoxy functionality, resulting in different conformational preferences and potentially altered biological activity profiles. The presence of the chiral center in (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide introduces enantioselective binding possibilities that are absent in the achiral analogue.

Investigation of positional isomers provides additional structural insights, as demonstrated by comparison with 2-[3-(trifluoromethyl)phenyl]acetamide, which bears the trifluoromethyl group at the meta position rather than the para position found in related compounds. The meta-substituted isomer exhibits different electronic distribution patterns and steric interactions, leading to altered conformational preferences and physicochemical properties. The molecular formula C₉H₈F₃NO remains constant across trifluoromethyl positional isomers, but the InChI keys differ significantly, reflecting the distinct connectivity patterns: YXORDBZLZWAHBB-UHFFFAOYSA-N for the meta isomer versus DFDHFECLWHHELH-UHFFFAOYSA-N for the para analogue.

More complex structural analogues, such as 2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, demonstrate how the trifluoromethoxy moiety can be incorporated into larger heterocyclic frameworks. This compound, with molecular formula C₂₄H₂₂F₃N₃O₃S₂ and molecular weight 521.57 grams per mole, illustrates the versatility of trifluoromethoxy-containing building blocks in complex synthetic applications. The retention of the para-trifluoromethoxyphenyl acetamide motif within this larger structure suggests that this functional group arrangement provides favorable binding interactions or physicochemical properties that are preserved across diverse molecular scaffolds.

Properties

IUPAC Name |

2-methoxy-N-[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLCDCZNPIIAEI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carbodiimide Coupling

One of the most common and reliable methods for synthesizing amides like (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide involves carbodiimide-mediated coupling of the corresponding amine and carboxylic acid derivatives.

- Procedure: The (R)-1-(4-(trifluoromethoxy)phenyl)ethylamine is reacted with 2-methoxyacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to enhance yield and reduce side reactions.

- Conditions: The reaction is typically carried out in anhydrous solvents such as dichloromethane or pyridine at room temperature or slightly elevated temperatures (20–40 °C) for 12–24 hours.

- Work-up: After completion, the reaction mixture is diluted with water, extracted with organic solvents, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by silica gel chromatography or preparative HPLC to afford the pure amide.

This method ensures high coupling efficiency and stereochemical retention at the chiral center.

Use of Acid Chlorides or Activated Esters

Alternatively, the carboxylic acid derivative (2-methoxyacetic acid) can be converted to its acid chloride or activated ester prior to coupling:

- Preparation of Acid Chloride: Treatment of 2-methoxyacetic acid with thionyl chloride (SOCl2) or oxalyl chloride at low temperature (0–5 °C) generates the corresponding acid chloride.

- Coupling: The acid chloride is then reacted with the chiral amine in the presence of a base such as triethylamine (TEA) to neutralize the generated HCl.

- Advantages: This method often proceeds faster and can give higher yields but requires careful control of moisture and temperature to avoid racemization or side reactions.

Chiral Resolution or Enantioselective Synthesis

- The chiral amine precursor, (R)-1-(4-(trifluoromethoxy)phenyl)ethylamine, is either sourced commercially in enantiomerically pure form or prepared via asymmetric synthesis or resolution.

- Asymmetric synthesis methods include catalytic hydrogenation of prochiral imines or enzymatic resolution of racemic mixtures.

- Maintaining stereochemical purity during amide bond formation is critical; mild reaction conditions and use of coupling agents that minimize racemization are preferred.

Representative Experimental Data

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling (Method D) | (R)-amine + 2-methoxyacetic acid, EDCI (3 eq), Py, 25 °C, 12 h | 75–85 | High purity, stereochemistry retained |

| Acid chloride formation | 2-methoxyacetic acid + SOCl2, 0 °C to RT, 2 h | 80–90 | Acid chloride isolated as intermediate |

| Coupling with acid chloride | Acid chloride + (R)-amine, TEA, DCM, 0–25 °C, 4 h | 70–80 | Faster reaction, requires moisture control |

| Purification | Silica gel chromatography or preparative HPLC | — | Essential for removal of impurities and isomers |

Literature Examples and Research Findings

- A detailed synthetic procedure for related amide compounds, including trifluoromethoxy-substituted phenyl derivatives, has been reported by the Royal Society of Chemistry (RSC) in their medicinal chemistry supplementary materials. They describe efficient amide bond formation using EDCI coupling in pyridine at room temperature with good yields and purity.

- The use of borane reduction and palladium-catalyzed coupling reactions for intermediate steps in related compound syntheses has also been documented, indicating the versatility of synthetic routes available.

- The trifluoromethoxy group is typically introduced via substitution reactions on appropriately functionalized aromatic precursors before amide formation to ensure stability and avoid side reactions during coupling.

Summary and Recommendations

The preparation of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is efficiently achieved through carbodiimide-mediated amide coupling of the chiral amine and 2-methoxyacetic acid under mild conditions. Alternative methods involving acid chloride intermediates are also viable but require stricter moisture control. Maintaining stereochemical integrity is crucial and is achieved by using enantiomerically pure amines and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, trifluoromethyl phenyl sulfone, and various polar organic solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is primarily studied for its potential therapeutic effects, particularly as an antagonist of the chemokine receptor CXCR3. This receptor is involved in various inflammatory responses and diseases, including asthma and multiple sclerosis. The compound's structural features suggest that it could serve as a lead compound for developing new treatments aimed at modulating immune responses.

- Mechanism of Action: The trifluoromethoxy group enhances the compound’s binding affinity to CXCR3, leading to potential inhibition of inflammatory pathways. Studies indicate that related compounds exhibit similar mechanisms, suggesting a promising avenue for further exploration in drug design.

Research has shown that (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide may exhibit significant biological activities due to its structural components. As a derivative of AMG 487, it is expected to have antagonistic effects on CXCR3, which could be beneficial in treating conditions characterized by excessive inflammation.

- Case Studies:

- In vitro studies have demonstrated that compounds with similar structures effectively inhibit CXCR3-mediated pathways, indicating that (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide may exhibit comparable efficacy.

Agrochemicals

The increasing interest in trifluoromethyl-containing compounds extends beyond pharmaceuticals into agrochemicals. The unique properties of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide make it a candidate for developing new agrochemical agents with enhanced efficacy and stability.

Comparative Analysis with Related Compounds

To contextualize the applications of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| AMG 487 | CXCR3 antagonist | Inhibits inflammatory responses |

| Elexacaftor | Trifluoromethyl group | Cystic fibrosis treatment |

| Sorafenib | Trifluoromethyl group | Cancer therapy (VEGFR inhibitor) |

| Pretomanid | Trifluoromethyl group | Antituberculosis agent |

This table illustrates how (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide fits within a broader context of trifluoromethyl-containing drugs, highlighting its unique position due to specific interactions with CXCR3.

Mechanism of Action

The mechanism of action of ®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

Compound 1t : 2-Bromo-2,2-difluoro-N-((1R,2S)-1-((1-(4-fluorophenyl)-1H-indazol-5-yl)oxy)-1-(3-methoxyphenyl)propan-2-yl)acetamide

- Key Differences: Bromo- and difluoro substituents enhance electrophilicity.

- Activity: Not explicitly stated, but the indazole motif is common in kinase inhibitors .

TAK-041 (NBI-1065846) : (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

- Key Differences: Benzotriazinone core replaces the methoxy group, altering hydrogen-bonding capacity. (S)-configuration vs. (R) in the target compound, which may reverse receptor binding selectivity.

- Activity : Potent GPR139 antagonist; mitigates social deficit symptoms in schizophrenia models .

Substituted Phenoxy Acetamides :

- Examples: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide.

- Key Differences: Bicyclic systems (e.g., norbornane) enhance rigidity and metabolic stability. Phenoxy groups may reduce lipophilicity compared to trifluoromethoxy.

- Activity : Demonstrated anti-inflammatory, analgesic, and antipyretic effects .

Stereochemistry :

Physicochemical and Commercial Profiles

Research and Development Insights

- Trifluoromethoxy Group: This electron-withdrawing group improves metabolic stability and membrane permeability compared to methoxy or phenoxy groups .

- Chiral Centers : The (R)-configuration in the target compound may offer unexplored therapeutic advantages over (S)-enantiomers in specific targets.

- Gaps in Data : Direct pharmacological data for the target compound are lacking, but analog studies (e.g., TAK-041) highlight the importance of fluorine and stereochemistry in CNS drug design .

Biological Activity

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide, known by its CAS number 1391496-87-9, is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design. Its molecular formula is , with a molecular weight of 277.24 g/mol.

Structural Characteristics

| Property | Value |

|---|---|

| IUPAC Name | (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide |

| Molecular Formula | C12H14F3NO3 |

| Molecular Weight | 277.24 g/mol |

| CAS Number | 1391496-87-9 |

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is primarily studied for its antagonistic effects on the CXCR3 receptor , which plays a significant role in inflammatory responses and conditions such as asthma and multiple sclerosis. The trifluoromethoxy group enhances the compound's binding affinity to this receptor, potentially leading to therapeutic effects in various inflammatory diseases.

In Vitro Studies

Research indicates that the compound exhibits significant biological activity linked to its structural components. For instance, it has been shown to inhibit inflammatory pathways effectively. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| AMG 487 | CXCR3 antagonist | Inhibits inflammatory responses |

| Elexacaftor | Trifluoromethyl group | Cystic fibrosis treatment |

| Sorafenib | Trifluoromethyl group | Cancer therapy (VEGFR inhibitor) |

| Pretomanid | Trifluoromethyl group | Antituberculosis agent |

Case Studies and Research Findings

- Inflammatory Diseases : Studies on analogs of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide have demonstrated promising results in modulating immune responses. For example, compounds with similar trifluoromethoxy substitutions have shown efficacy in reducing symptoms associated with asthma and multiple sclerosis.

- Cancer Research : The compound's potential as an anticancer agent is under investigation, particularly in targeting pathways involved in tumor growth and metastasis. Preliminary data suggest that it may inhibit specific cancer cell lines, although further studies are required to establish its efficacy and safety profile .

- Pharmacokinetic Studies : Research focusing on the pharmacokinetic properties of related compounds indicates that modifications to enhance solubility and metabolic stability can significantly improve their therapeutic profiles. This highlights the importance of structural optimization in drug development .

Q & A

Q. How can researchers optimize the enantioselective synthesis of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide to achieve high enantiomeric excess (ee)?

Methodological Answer: Enantioselective synthesis can be optimized using palladium-based catalysts. For example, a Pd-AmP-MCF catalyst (2.5 mol%) in a reaction under method B conditions (column chromatography with pentane/EtOAc gradient) yielded the compound with 97% ee and 89% isolated yield. Key parameters include catalyst loading, solvent selection, and temperature control during chiral induction . Comparative studies with chemo-enzymatic routes (e.g., PdCu/CALB CLEA catalysts) may further refine enantioselectivity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: NMR (CDCl, 400 MHz) reveals diagnostic peaks at δ = 7.59 (d, 2H, J = 8.3 Hz, aromatic), 5.24–5.17 (m, 1H, chiral center), and 3.42 (s, 3H, methoxy group) .

- Chromatography: GC separation using an IVADEX-I column (140°C to 200°C gradient) resolves enantiomers (t = 21.8 min for S-enantiomer, 22.3 min for R-enantiomer) .

- Mass Spectrometry: High-resolution MS confirms molecular weight (CHFNO) and isotopic patterns.

Q. What safety protocols are essential for handling this compound during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during reactions involving volatile intermediates (e.g., trifluoromethoxy precursors).

- Waste Disposal: Segregate halogenated waste and consult certified agencies for disposal of trifluoromethoxy byproducts .

Advanced Research Questions

Q. How do chemo-enzymatic synthesis routes compare to traditional Pd-catalyzed methods in terms of yield and scalability?

Methodological Answer:

- Pd-Catalyzed Methods: Achieve 89% yield and 97% ee but require stringent temperature control (-40°C to -20°C) and specialized catalysts (e.g., Pd-AmP-MCF) .

- Chemo-Enzymatic Routes: PdCu/CALB CLEA catalysts enable one-pot cascades at milder conditions (e.g., ambient temperature) with comparable yields (85–90%) but may face scalability challenges due to enzyme stability .

- Trade-offs: Traditional methods prioritize enantiopurity, while enzymatic routes reduce solvent toxicity.

Q. What strategies resolve discrepancies between theoretical and experimental NMR data for this compound?

Methodological Answer:

- Solvent Effects: Re-measure NMR in deuterated solvents matching literature conditions (e.g., CDCl vs. DMSO-d) to align chemical shifts .

- Dynamic Processes: Variable-temperature NMR identifies rotamers (e.g., acetamide group rotation) causing peak splitting.

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict and shifts, reconciling anomalies in aromatic or trifluoromethoxy regions .

Q. How do structural modifications (e.g., substituent variations) impact biological target engagement?

Methodological Answer:

- Trifluoromethoxy Group: Enhances metabolic stability and lipophilicity, as seen in GPR139 inhibitors (e.g., TAK-041) where the trifluoromethoxy moiety improves CNS penetration .

- Chiral Center: (R)-configuration is critical for binding affinity; (S)-enantiomers show reduced activity in receptor assays .

- Methoxy Positioning: Para-substitution on the phenyl ring optimizes steric compatibility with hydrophobic binding pockets, as demonstrated in SAR studies of analogous acetamides .

Q. What methods validate catalytic efficiency in asymmetric synthesis of this compound?

Methodological Answer:

- Kinetic Analysis: Monitor reaction progress via HPLC to determine turnover frequency (TOF) and catalyst deactivation rates.

- Isotope Labeling: -labeled precursors trace enantioselectivity origins (e.g., catalyst-substrate π-π interactions).

- Cross-Validation: Compare results with alternative catalysts (e.g., Ru-BINAP complexes) to assess Pd-specific advantages .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on optimal reaction temperatures for synthesis?

Methodological Answer:

- Contextual Factors: Contradictions arise from solvent polarity (e.g., dichloromethane vs. ether) and catalyst type. For Pd-AmP-MCF, -40°C to -20°C minimizes side reactions , whereas chemo-enzymatic methods tolerate 0–25°C .

- Design of Experiments (DoE): Systematically vary temperature, catalyst, and solvent to identify Pareto-optimal conditions balancing yield and ee.

Tables for Key Data

| Parameter | Pd-Catalyzed Method | Chemo-Enzymatic Method |

|---|---|---|

| Yield | 89% | 85–90% |

| Enantiomeric Excess (ee) | 97% | 90–95% |

| Temperature Range | -40°C to -20°C | 0–25°C |

| Catalyst Stability | High (reusable 3–5 cycles) | Moderate (enzyme denaturation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.